molecular formula C11H17N3 B13064466 N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13064466
M. Wt: 191.27 g/mol
InChI Key: DDUCCLXOYUHCCR-UHFFFAOYSA-N
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Description

N-{bicyclo[221]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine is a compound that features a bicyclic structure with a heptane ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a pyrazole derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the bicyclo[2.2.1]heptane derivative is reacted with a pyrazole derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but may have different functional groups.

    Pyrazole derivatives: These compounds share the pyrazole moiety but may have different substituents.

Uniqueness

N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine is unique due to its combination of the bicyclo[2.2.1]heptane structure with the pyrazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H17N3/c1-14-7-10(6-12-14)13-11-5-8-2-3-9(11)4-8/h6-9,11,13H,2-5H2,1H3

InChI Key

DDUCCLXOYUHCCR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CC3CCC2C3

Origin of Product

United States

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